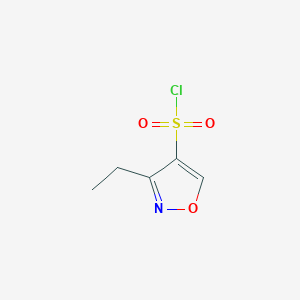

3-Ethyl-1,2-oxazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

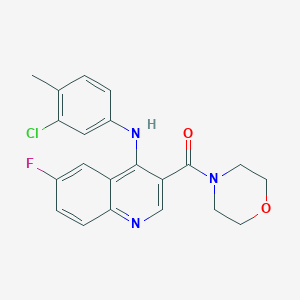

3-Ethyl-1,2-oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO3S. It has a molecular weight of 195.63 . The IUPAC name for this compound is 3-ethylisoxazole-4-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

1. Synthesis of Novel Building Blocks

3-Ethyl-1,2-oxazole-4-sulfonyl chloride is utilized in the synthesis of sp3-enriched 4,5-disubstituted oxazoles, which are vital building blocks in synthetic and medicinal chemistry. This includes the preparation of chlorides, azides, amines, and sulfonyl chlorides, showcasing its versatility in chemical synthesis (Slobodyanyuk et al., 2019).

2. Formation of Heterocyclic Sulfonyl Derivatives

It is used in forming various heterocyclic sulfonyl derivatives. For example, its reaction with chlorosulfonic acid yields different sulfonyl chlorides, which are further condensed with nucleophiles to create diverse derivatives (Cremlyn et al., 1985).

3. Development of Sulfonamides

This compound is instrumental in synthesizing sulfonamides. Derivatives of oxazole and thiazole are obtained using amidophenacylating reagents, which are then converted to sulfonyl chlorides and corresponding sulfonamides (Kornienko et al., 2014).

4. Solid-Phase Synthesis of Heterocyclic Compounds

In solid-phase synthesis, polymer-supported sulfonyl chloride, derived from compounds like this compound, aids in creating disubstituted 1,3-oxazolidin-2-ones. This method is significant in developing new heterocyclic compounds with potential antibacterial activity (Holte et al., 1998).

5. Creation of New Heterocyclic Systems

The reaction of oxazole sulfonyl chlorides with amino-pyrazoles and amino-triazole leads to the formation of new heterocyclic systems, demonstrating the compound's role in creating structurally complex molecules (Kornienko et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-ethyl-1,2-oxazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUUWXABCOLQKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)

![2-(benzylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2469822.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2469835.png)

![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2469836.png)

![N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2469838.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide](/img/structure/B2469840.png)

![2-[(6-Chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2469841.png)